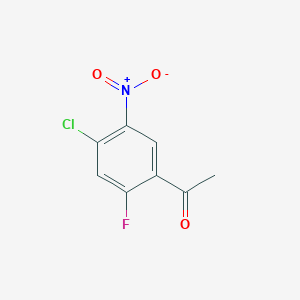
(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid
Overview
Description
(E)-1-(3-(Furan-2-yl)acryloyl)azetidine-3-carboxylic acid, also known as FACA, is an important organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. FACA is a chiral compound that has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been explored within the context of synthesizing functionalized azetidine- and aziridine-2-carboxylic acid derivatives, showcasing its potential utility in generating biologically active molecules and foldamers. This research highlights the compound's role in the development of conformationally constrained amino acid derivatives, which are of interest for biological and foldameric applications (Žukauskaitė et al., 2011).
Biological Activities
- A study on azetidine-3-carboxylic acid derivatives investigated their antimicrobial and antioxidant activities. This research underscores the potential of these compounds in medicinal chemistry, particularly in developing new antimicrobial agents with added antioxidant properties (Devi et al., 2010).
Materials Science
- Azetidine-containing compounds have been used to create self-curable aqueous-based polyurethane dispersions. This application demonstrates the compound's versatility in materials science, particularly in developing coatings and adhesives that benefit from the unique properties of azetidine derivatives (Wang et al., 2006).
Synthetic Building Blocks
- The compound's derivatives have been synthesized as alkyl 3-bromoazetidine-3-carboxylates, proving to be promising synthons for further chemical transformations. This synthesis approach opens avenues for the creation of a wide range of small ring azaheterocyclic α- and β-amino acid derivatives, which are valuable building blocks in organic synthesis (Mangelinckx et al., 2008).
Green Chemistry and Biocatalysis
- Research on furan carboxylic acids, closely related to the compound of interest, has shown high productivity in their biocatalytic production using engineered Escherichia coli. This study illustrates the compound's potential in sustainable chemistry and industrial applications, providing a greener pathway for producing valuable chemicals (Zhang et al., 2020).
properties
IUPAC Name |
1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(4-3-9-2-1-5-16-9)12-6-8(7-12)11(14)15/h1-5,8H,6-7H2,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYCHNQLMOMFPJ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)










